グリシルチロシン

説明

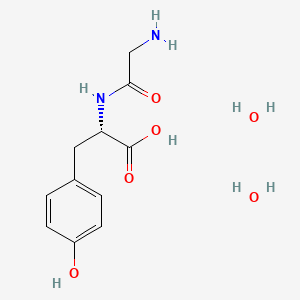

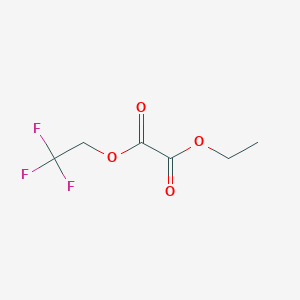

Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine joined by a peptide linkage . It has a molecular formula of C11H14N2O4 . It is part of the Neonutrin drug, compensating for the deficiency of amino acids in the body .

Synthesis Analysis

The synthesis of Glycyl-L-tyrosine involves a process for efficiently producing N-glycyltyrosine of high purity . This process includes adding dropwise to an aqueous suspension of tyrosine or a salt thereof 2 equivalents or more of a haloacetyl halide and an aqueous solution of an inorganic base simultaneously in the presence or absence of an organic solvent .Molecular Structure Analysis

The molecular structure of Glycyl-L-tyrosine is represented by the IUPAC Standard InChI: InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 .Chemical Reactions Analysis

The chemical reactions of Glycyl-L-tyrosine involve the interaction between a glycyl-tyrosine solution and solutions of HNO3 and KOH in different pH ranges at a temperature of 298.15 K . Thermal effects of the stepwise dissociation of the dipeptide are determined .Physical And Chemical Properties Analysis

The enthalpies of dissolution of crystalline Glycyl-L-tyrosine in water and in aqueous potassium hydroxide at 298.15 K were determined by the direct calorimetric method . The standard enthalpies of combustion and formation of Glycyl-L-tyrosine were calculated by the additive group method based on group systematics with classification of fragments of the type of Benson classification .科学的研究の応用

医薬品基準

グリシルチロシンは医薬品基準として使用されます 。これらの基準は、医薬品製品の同一性、品質、純度、および強度を確保するために不可欠です。これらは、医薬品分析で使用される分析機器の較正と分析方法のバリデーションの基準として役立ちます。

酵素相互作用研究

溶液中のマンガン-カルボキシペプチダーゼA (MnCPA) とグリシルチロシンの相互作用に関する研究では、核磁気緩和を使用してスピン-格子緩和速度とスピン-スピン緩和速度を測定しました 。この研究は、酵素と基質の結合様式に関する洞察を提供し、酵素機構を理解し、酵素阻害剤を設計するために不可欠です。

トリオルガノスズ誘導体の合成

グリシルチロシンは、潜在的な生物医学的用途を持つジペプチドの新しいトリオルガノスズ (IV) 誘導体の合成において重要な役割を果たします 。これらの誘導体は、抗炎症作用、抗菌作用、および心臓血管作用について調査されており、グリシルチロシンが医薬品化学において重要な役割を果たしていることを示しています。

抗炎症作用と認知機能

グリシルチロシンのサプリメントは、身体的または精神的な疲労を経験している個人の疲労を軽減し、認知機能を改善するのに役立つ可能性があることを示唆する研究があります 。さらに、抗炎症剤としての潜在的な役割について研究されており、さまざまな炎症性疾患の治療に影響を与える可能性があります。

生化学研究

グリシルチロシンは、特にペプチド合成とタンパク質構造-機能関係を含む研究において、生化学研究において貴重な化合物です 。これは、ペプチドの挙動と生物学的システム内の相互作用を理解するための実験でよく使用されます。

作用機序

Target of Action

Glycyl tyrosine, also known as Glycyltyrosine dihydrate, is a dipeptide composed of glycine and L-tyrosine . It may function as a signaling molecule and interact with biomolecules .

Mode of Action

The mode of action of Glycyl tyrosine involves its interaction with its targets, leading to various changes. For instance, it has been found to interact with manganese-substituted carboxypeptidase A in aqueous solution . The interaction of Glycyl tyrosine with its targets is complex and involves various factors, including the formation of an enzyme-substrate complex .

Biochemical Pathways

Glycyl tyrosine affects various biochemical pathways. Tyrosine, one of the components of Glycyl tyrosine, is involved in numerous metabolic pathways in plants, serving as a starting point for the production of a variety of structurally diverse natural compounds .

Pharmacokinetics

It is known that glycyl tyrosine has a molecular weight of 2382399

Result of Action

It is known that glycyl tyrosine can serve as a building block for larger peptides or proteins

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glycyl tyrosine. For instance, the solubility of L-tyrosine, one of the components of Glycyl tyrosine, can be effectively increased at a neutral pH when it is coupled with glycine to form Glycyl tyrosine . Additionally, the culture environment, such as nutrient deprivation or pH decrease, can affect the performance of cells producing monoclonal antibodies in fed-batch cultures .

特性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2/t9-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELZBUAWAUZDLF-WWPIYYJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192736 | |

| Record name | Glycyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39630-46-1 | |

| Record name | Glycyl tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269373P3AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While glycyl tyrosine itself may not be the primary target in many studies, its interaction with enzymes like carboxypeptidase A provides valuable insights into enzymatic mechanisms. [, ] For instance, research shows that in the crystalline enzyme-substrate complex, solid-state NMR can be used to determine the extent of glycyl tyrosine's amide bond cleavage by carboxypeptidase A. [] This interaction helps understand the enzyme's substrate specificity and catalytic process.

A: Glycyl tyrosine's molecular formula is C11H14N2O4, and its molecular weight is 238.24 g/mol. [] Various spectroscopic techniques, including NMR and vibrational spectroscopy, have been employed to elucidate its structure. [, ] For instance, NMR studies have been crucial in understanding the conformation of glycyl tyrosine when bound to enzymes like carboxypeptidase A. []

A: Glycyl tyrosine's stability under various pH conditions and temperatures is an area of ongoing research. [, , ] Studies have shown that its stability can be influenced by factors like acetylation of the tyrosine residue. [] Understanding its stability profile is crucial for developing suitable formulations and storage conditions, particularly for its potential applications in parenteral nutrition and drug delivery. [, ]

A: Quantum chemical calculations have been employed to investigate intramolecular vibrational redistribution and energy transfer processes in glycyl tyrosine and its cation radicals. [] These calculations provide valuable insights into the molecule's energy landscape and its behavior upon excitation, which can be relevant for understanding photodissociation processes.

A: Modifications to the structure of glycyl tyrosine, such as iodination of the tyrosine residue, have been explored for various applications. [, ] For example, iodinated cholyl-glycyl-tyrosine has been used to study bile salt transport in rat hepatocytes. [] These studies demonstrate how structural modifications can influence the molecule's interaction with biological systems and its suitability for specific applications.

A: Glycyl tyrosine's stability can be affected by factors such as pH, temperature, and enzymatic degradation. [, ] Research has focused on developing stable formulations for its potential use in parenteral nutrition, where maintaining its integrity during storage and delivery is crucial. [, ]

A: While specific SHE regulations regarding glycyl tyrosine are not explicitly mentioned in the provided research, researchers adhere to general laboratory safety protocols and handle chemicals responsibly. [] This includes proper waste disposal, minimizing exposure to potentially hazardous substances, and following established guidelines for chemical storage and handling.

A: Research on glycyl tyrosine's PK/PD profile primarily focuses on its use in parenteral nutrition. [, , ] Studies have investigated its absorption, distribution, metabolism, and excretion to ensure its safety and efficacy as a source of tyrosine and glycine. [, , ] For example, research has explored its impact on plasma amino acid concentrations in patients with acute renal failure. []

A: While glycyl tyrosine itself might not have a direct therapeutic effect, its efficacy lies in its role as a nutrient source and a tool for studying biological processes. [, , ] In vivo studies have demonstrated its ability to improve nutritional status in malnourished hemodialysis patients when administered as part of a parenteral nutrition regimen. []

ANone: The provided research articles do not offer detailed information regarding these aspects of glycyl tyrosine.

A: Early research on glycyl tyrosine focused on understanding its role as a substrate for enzymes like pepsin and carboxypeptidase A, providing fundamental insights into enzyme kinetics and mechanisms. [, , , ] Over time, research expanded to explore its potential in parenteral nutrition, particularly for individuals with impaired digestive or absorptive functions. [, ] Advancements in analytical techniques, such as solid-state NMR and computational chemistry, have further enriched our understanding of its structural properties and interactions with biological systems. [, ]

A: Glycyl tyrosine research exemplifies cross-disciplinary collaboration, encompassing fields like biochemistry, enzymology, analytical chemistry, and pharmaceutical science. [, , , ] For instance, understanding its interaction with enzymes like carboxypeptidase A has implications for designing more efficient proteases with applications in biotechnology and medicine. [, ] Similarly, its use in parenteral nutrition highlights the synergy between nutritional science and pharmaceutical formulation development. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)

![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)

![Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1441291.png)